![molecular formula C19H14BrFN2O3 B4508138 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4508138.png)
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Overview
Description
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method involves the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is followed by further functionalization to introduce the fluoro and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent, particularly in the context of:
- Anticancer Activity : Studies have indicated that pyridazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns in this compound may enhance its efficacy against tumor growth by interfering with cellular signaling pathways.
Alpha-1 Antitrypsin Modulation
Recent patents have highlighted the role of compounds similar to this one in modulating alpha-1 antitrypsin (AAT) levels, which is crucial for treating conditions like emphysema and liver disease. The modulation of AAT can help in managing inflammatory responses in the lungs and liver, thus presenting a therapeutic angle for respiratory and hepatic diseases .
Drug Development
The compound is part of ongoing research aimed at developing new drug candidates. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for further optimization in drug design.
Case Study 1: Anticancer Properties
A study published in Acta Crystallographica explored the crystal structure and electronic properties of similar pyridazine compounds, revealing insights into their interactions with DNA and potential as chemotherapeutic agents .
Case Study 2: Alpha-1 Antitrypsin Modulators
Patents have been filed detailing the synthesis and efficacy of this compound as an AAT modulator, providing a framework for developing therapies aimed at chronic obstructive pulmonary disease (COPD) .
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-bromophenyl)-2-oxoethyl]pyridazin-3(2H)-one: Lacks the fluoro and methoxy groups.
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: Lacks the bromophenyl group.
Uniqueness
The unique combination of bromine, fluorine, and methoxy groups in 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one provides distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific research and industrial applications.
Biological Activity
The compound 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a pyridazine core substituted with various functional groups, including a bromophenyl and a fluoro-methoxyphenyl moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing methods such as nucleophilic substitution and condensation reactions.
Antioxidant Properties
Research indicates that pyridazine derivatives exhibit significant antioxidant activity. In one study, related compounds demonstrated the ability to scavenge free radicals effectively, suggesting that this compound may possess similar properties. The mechanism likely involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, particularly those with mutations in BRCA1/2 genes. The compound's efficacy was measured using assays that determine cell viability, revealing IC50 values in the low micromolar range .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MX-1 (BRCA1 mutant) | 0.3 | PARP inhibition |
Capan-1 (BRCA2 mutant) | 5 | PARP inhibition |
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy . The binding interactions between the compound and PARP enzymes have been characterized using molecular docking studies.
Study on Anticancer Efficacy
A pivotal study involved administering the compound to mice with xenograft tumors derived from MX-1 cells. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent when used alone or in combination with traditional chemotherapeutics .
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Acute toxicity studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for further development .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O3/c1-26-18-10-14(21)6-7-15(18)16-8-9-19(25)23(22-16)11-17(24)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHMGMZCDVAWNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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